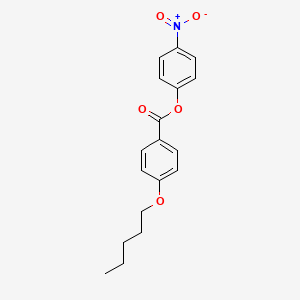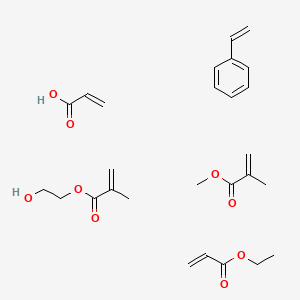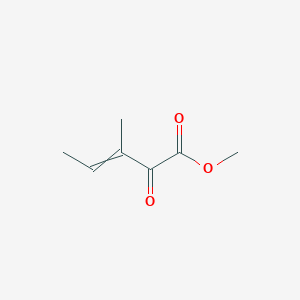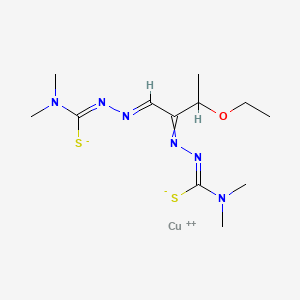
3-Ethoxy-2-oxobutylaldehyde bis(N'-dimethylthiosemicarbazonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) is a compound known for its significant antineoplastic properties. It belongs to the class of bis(thiosemicarbazones), which have been extensively studied for their chemotherapeutic activities . This compound has shown potential in various biological systems, particularly in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) typically involves the reaction of 3-ethoxy-2-oxobutyraldehyde with N,N-dimethylthiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The thiosemicarbazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) involves its ability to chelate metal ions, particularly copper(II) ions . This chelation disrupts metal-dependent biological processes in tumor cells, leading to cytotoxic effects . The compound also induces oxidative stress and interferes with DNA synthesis, contributing to its antineoplastic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato) copper(II): Similar in structure but with copper(II) ions chelated.
Kethoxal bis(thiosemicarbazone): Another bis(thiosemicarbazone) with similar antineoplastic properties.
Uniqueness
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) is unique due to its specific structure and the presence of N,N-dimethylthiosemicarbazone groups, which enhance its metal chelating properties and biological activity .
Propriétés
Numéro CAS |
19976-18-2 |
|---|---|
Formule moléculaire |
C12H22CuN6OS2 |
Poids moléculaire |
394.0 g/mol |
Nom IUPAC |
copper;N'-[[(1E)-1-[(Z)-[dimethylamino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]-N,N-dimethylcarbamimidothioate |
InChI |
InChI=1S/C12H24N6OS2.Cu/c1-7-19-9(2)10(14-16-12(21)18(5)6)8-13-15-11(20)17(3)4;/h8-9H,7H2,1-6H3,(H,15,20)(H,16,21);/q;+2/p-2/b13-8+,14-10?; |
Clé InChI |
XFLBELCOZKABQZ-QIRQITMYSA-L |
SMILES isomérique |
CCOC(C)C(=N/N=C(/N(C)C)\[S-])/C=N/N=C(/N(C)C)\[S-].[Cu+2] |
SMILES canonique |
CCOC(C)C(=NN=C(N(C)C)[S-])C=NN=C(N(C)C)[S-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


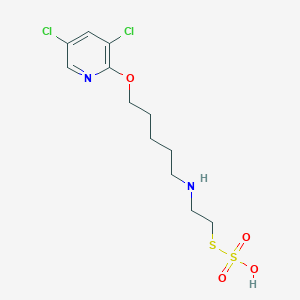


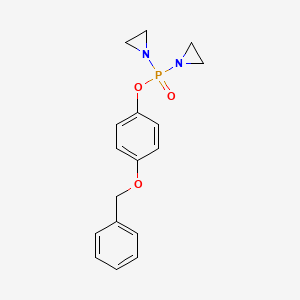

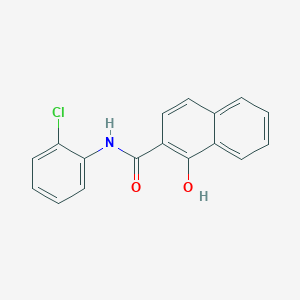
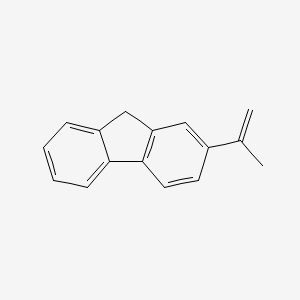
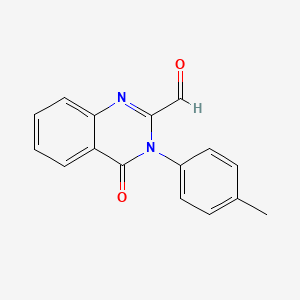
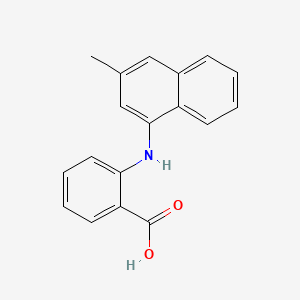
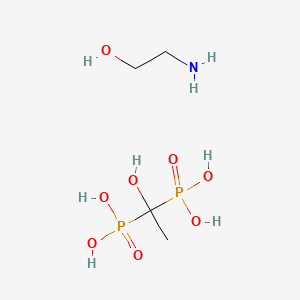
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
